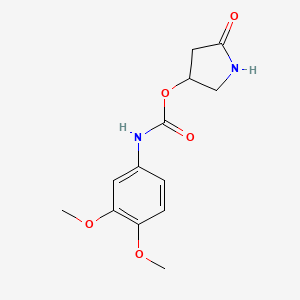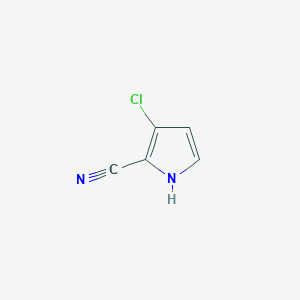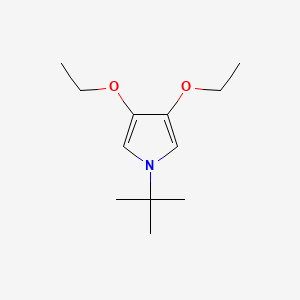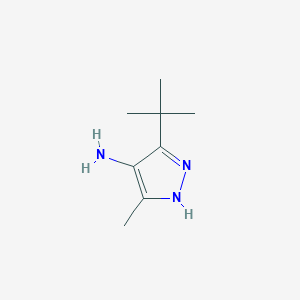
4-(2-(Benzyloxy)-4-methoxybenzylidene)-2-phenyloxazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-(Benzyloxy)-4-methoxybenzylidene)-2-phenyloxazol-5(4H)-one is an organic compound that belongs to the class of oxazoles This compound is characterized by its unique structure, which includes a benzyloxy group, a methoxy group, and a benzylidene moiety attached to an oxazole ring
准备方法
The synthesis of 4-(2-(Benzyloxy)-4-methoxybenzylidene)-2-phenyloxazol-5(4H)-one typically involves the condensation of 2-(benzyloxy)-4-methoxybenzaldehyde with 2-phenyloxazole-5(4H)-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like ethanol or methanol. The mixture is heated under reflux to facilitate the condensation reaction, leading to the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
4-(2-(Benzyloxy)-4-methoxybenzylidene)-2-phenyloxazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, with reagents like bromine or nitric acid, leading to the formation of halogenated or nitrated derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to control the reaction environment. The major products formed from these reactions depend on the specific reagents and conditions employed.
科学研究应用
4-(2-(Benzyloxy)-4-methoxybenzylidene)-2-phenyloxazol-5(4H)-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, serving as a building block for the construction of various heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: It can be utilized in the production of specialty chemicals, dyes, and materials with specific functional properties.
作用机制
The mechanism of action of 4-(2-(Benzyloxy)-4-methoxybenzylidene)-2-phenyloxazol-5(4H)-one involves its interaction with molecular targets, such as enzymes or receptors, through various pathways. The compound’s structural features allow it to bind to specific sites on these targets, modulating their activity and leading to desired biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar compounds to 4-(2-(Benzyloxy)-4-methoxybenzylidene)-2-phenyloxazol-5(4H)-one include other benzylidene derivatives and oxazole-containing molecules These compounds share structural similarities but may differ in their functional groups, leading to variations in their chemical reactivity and biological activity
Some similar compounds include:
- 4-(Benzyloxy)benzaldehyde
- 2-Phenyloxazole
- 4-Methoxybenzylidene derivatives
These compounds can be compared based on their chemical structures, reactivity, and applications in various fields of research.
属性
分子式 |
C24H19NO4 |
|---|---|
分子量 |
385.4 g/mol |
IUPAC 名称 |
(4E)-4-[(4-methoxy-2-phenylmethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C24H19NO4/c1-27-20-13-12-19(22(15-20)28-16-17-8-4-2-5-9-17)14-21-24(26)29-23(25-21)18-10-6-3-7-11-18/h2-15H,16H2,1H3/b21-14+ |
InChI 键 |
CBEAZKUTRQYCPU-KGENOOAVSA-N |
手性 SMILES |
COC1=CC(=C(C=C1)/C=C/2\C(=O)OC(=N2)C3=CC=CC=C3)OCC4=CC=CC=C4 |
规范 SMILES |
COC1=CC(=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3)OCC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(Aminomethyl)-5-cyanobenzo[d]oxazole](/img/structure/B12887320.png)
![1-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B12887333.png)









![N-Phenyl-3-[(pyrrolidine-1-sulfonyl)amino]benzamide](/img/structure/B12887394.png)

